tert-Butyl 5-Amino-1H-indazole-1-carboxylate

Description

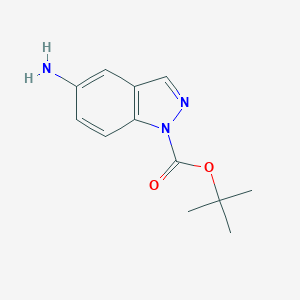

tert-Butyl 5-amino-1H-indazole-1-carboxylate (CAS: 219503-81-8) is a protected indazole derivative widely utilized as a key intermediate in pharmaceutical synthesis. Its structure comprises an indazole core with a tert-butoxycarbonyl (Boc) group at the 1-position and an amino group at the 5-position (Figure 1). The Boc group enhances solubility in organic solvents and protects the indazole nitrogen during synthetic transformations, while the 5-amino group serves as a reactive site for further functionalization, such as coupling reactions or derivatization into bioactive molecules .

Properties

IUPAC Name |

tert-butyl 5-aminoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSDPIIWOZRHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600071 | |

| Record name | tert-Butyl 5-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129488-10-4 | |

| Record name | 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129488-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-Amino-1H-indazole-1-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 5-Amino-1H-indazole-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, ammonia.

Major Products:

Oxidation Products: Corresponding oxides.

Reduction Products: Reduced forms of the compound.

Substitution Products: Compounds with substituted amino groups.

Scientific Research Applications

Chemistry: tert-Butyl 5-Amino-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 5-Amino-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₅N₃O₂

- Molecular Weight : 233.27 g/mol

- Spectral Data :

This compound is frequently employed in the synthesis of kinase inhibitors and anticancer agents, as evidenced by its use in preparing tert-butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate (CAS: 911417-26-0), a precursor for targeted therapies .

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 5-amino-1H-indazole-1-carboxylate are best contextualized by comparing it with analogous indazole derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Comparison of Key Indazole Derivatives

| Compound Name | Substituent Position | Functional Group | Molecular Weight (g/mol) | Key Applications | CAS Number |

|---|---|---|---|---|---|

| This compound | 1, 5 | Boc, NH₂ | 233.27 | Pharmaceutical intermediates | 219503-81-8 |

| tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate | 1, 6 | Boc, OH | 234.25 | Antioxidant synthesis | 1204298-58-7 |

| tert-Butyl 3-amino-1H-indazole-1-carboxylate | 1, 3 | Boc, NH₂ | 233.27 | Less reactive due to steric hindrance | 877264-77-2 |

| tert-Butyl 6-bromo-1H-indazole-1-carboxylate | 1, 6 | Boc, Br | 297.15 | Suzuki-Miyaura cross-coupling reactions | 1126424-50-7 |

| tert-Butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate | 1, 5 | Boc, quinazolinyl-amino | 453.49 | Kinase inhibitor development | 911417-26-0 |

Pharmacological Relevance

- The 5-amino derivative’s amino group facilitates interactions with biological targets (e.g., ATP-binding pockets in kinases), making it critical for drug candidates like DS-9300, an EP300/CBP acetyltransferase inhibitor . In contrast, the quinazolinyl-amino derivative (CAS: 911417-26-0) demonstrates enhanced potency due to extended π-π stacking and hydrogen-bonding interactions .

Crystallographic and Spectroscopic Differences

- Hydrogen-bonding patterns in the 5-amino derivative (e.g., NH₂⋯O=C interactions) differ from those in hydroxylated or halogenated analogues, influencing crystal packing and solubility .

- NMR shifts for the Boc group (δ ~1.71 ppm) remain consistent across derivatives, but aromatic proton signals vary significantly based on substituent electronic effects .

Biological Activity

Introduction

Tert-Butyl 5-Amino-1H-indazole-1-carboxylate, a member of the indazole family, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is primarily utilized as an intermediate in the synthesis of protein kinase inhibitors, which play crucial roles in various biochemical pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and potential therapeutic applications.

Target Interactions

This compound acts primarily by inhibiting specific protein kinases. These kinases are pivotal in regulating cellular processes such as signal transduction, cell cycle progression, and apoptosis. The compound's structure allows it to effectively bind to the active sites of these enzymes, thus inhibiting their activity and altering downstream signaling pathways.

Biochemical Pathways

The inhibition of protein kinases by this compound can lead to various cellular effects:

- Altered Cell Signaling : Disruption in normal signaling cascades can result in changes in cell behavior.

- Cell Cycle Regulation : Inhibition may affect the progression through different phases of the cell cycle.

- Induction of Apoptosis : Certain pathways may trigger programmed cell death, especially in cancerous cells.

Pharmacokinetics

The compound exhibits favorable lipophilicity, with reported log P values of 2.28 (iLOGP) and 2.16 (XLOGP3), indicating good absorption and distribution properties within biological systems. Such characteristics are essential for its efficacy as a therapeutic agent.

Antimicrobial Properties

Preliminary studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has suggested that this compound may exhibit anticancer properties through its ability to inhibit specific kinases involved in cancer cell proliferation and survival. By targeting these pathways, it could potentially induce apoptosis in tumor cells while sparing normal cells .

Case Studies

A study examining the inhibitory effects of related indazole compounds on GSK-3β and other kinases demonstrated significant potency with IC50 values in the nanomolar range. Although this compound was not directly tested, its structural similarities suggest potential effectiveness against similar targets .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | GSK-3β | 8 |

| Compound B | ROCK-1 | 15 |

| This compound | - | - |

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions under appropriate conditions.

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-amino-1H-indazole-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in a patent application (EP 2,903,618 B1), this compound reacts with 2,4-dichloropyrimidine in the presence of DIEA (N,N-diisopropylethylamine) and DMF at 65°C for 7 hours, yielding a 40% product after purification . Optimization involves adjusting solvent polarity (DMF vs. THF), temperature (65°C vs. room temperature), and stoichiometry of reactants. Monitoring reaction progress via TLC or LC-MS is critical to avoid over-substitution or decomposition.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS software is the gold standard for unambiguous structural confirmation . For routine characterization, employ:

- NMR : 1H/13C NMR to verify Boc-protection (e.g., tert-butyl group at δ ~1.3 ppm in 1H NMR) and indazole ring protons (δ 7.0–8.5 ppm).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (C12H15N3O2; [M+H]+ = 234.12).

- FT-IR : Peaks at ~1700 cm−1 (C=O stretch of carbamate) and ~3350 cm−1 (N-H stretch of amine) .

Q. What safety precautions are required when handling this compound?

The compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Key precautions include:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and reactions.

- Storage : Keep in a tightly sealed container at 2–8°C in the dark to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

Discrepancies in NMR splitting may arise from dynamic processes (e.g., rotamerism of the Boc group) or impurities. For example, the tert-butyl group’s rotational barrier can cause peak broadening. Solutions include:

Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Low yields often stem from steric hindrance at the indazole 5-amino position. Strategies include:

Q. How does the Boc-protecting group influence the compound’s reactivity in multi-step syntheses?

The tert-butyloxycarbonyl (Boc) group provides steric protection for the indazole NH, preventing unwanted nucleophilic attacks. However, it can hinder electrophilic substitutions at the 5-amino position. Deprotection with TFA (trifluoroacetic acid) must be carefully timed to avoid side reactions (e.g., carbamate scrambling) .

Q. What are the ecological implications of this compound, and how can its environmental persistence be assessed?

No ecotoxicity data is available . Researchers should conduct:

- Biodegradation Assays : Use OECD 301F (ready biodegradability) to test microbial breakdown.

- QSAR Modeling : Predict bioaccumulation (logP = 1.24) and mobility (low water solubility) .

Methodological Notes

- Contradictory Data : If synthesis yields vary between batches (e.g., 40% vs. 60%), verify reagent purity (≥97%) and moisture control (use molecular sieves for anhydrous DMF) .

- Advanced Applications : The compound is a key intermediate in kinase inhibitors (e.g., pyrimidine derivatives) and PROTACs (proteolysis-targeting chimeras). Optimize regioselectivity using DFT calculations to predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.